

# SCR-1481B1 (Metatinib): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | SCR-1481B1 |           |  |
| Cat. No.:            | B1139337   | Get Quote |  |

**SCR-1481B1**, also known as Metatinib, is a potent, orally available small molecule inhibitor targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2] This dual inhibitory activity positions Metatinib as a promising therapeutic agent for cancers that are dependent on these signaling pathways for their growth, proliferation, and angiogenesis. This guide provides an indepth technical overview of **SCR-1481B1**, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing its mechanism of action.

**Chemical and Physical Properties** 

| Property          | Value                                  |
|-------------------|----------------------------------------|
| Synonyms          | Metatinib anhydrous, c-Met inhibitor 2 |
| CAS Number        | 1174161-86-4                           |
| Molecular Formula | C32H40ClF2N6O13P                       |
| Molecular Weight  | 821.12 g/mol                           |
| Appearance        | White to off-white solid               |
| Solubility        | Soluble in DMSO (≥ 100 mg/mL)          |

## **Mechanism of Action**







**SCR-1481B1** exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-MET and VEGFR2 receptor tyrosine kinases. The c-MET pathway, when activated by its ligand HGF (Hepatocyte Growth Factor), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[3] Similarly, the activation of VEGFR2 by VEGF is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

By simultaneously blocking these two critical pathways, **SCR-1481B1** can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling routes. The dual inhibition is thought to have a synergistic effect, leading to a more potent anti-tumor response.

# **Signaling Pathway**

The following diagram illustrates the dual inhibitory action of **SCR-1481B1** on the c-MET and VEGFR2 signaling pathways.





Click to download full resolution via product page

Caption: Dual inhibition of c-MET and VEGFR2 by SCR-1481B1.



## **Preclinical Data**

While extensive preclinical data for **SCR-1481B1** is not publicly available, the following information has been reported:

In Vitro Kinase Inhibition

| Target | IC50 (nM)                   | Reference |
|--------|-----------------------------|-----------|
| c-MET  | 1.7                         | [2]       |
| VEGFR2 | Data not publicly available |           |

Note: A comprehensive kinase selectivity profile for **SCR-1481B1** is not available in the public domain.

## In Vivo Efficacy in Xenograft Models

Detailed quantitative results from in vivo xenograft studies, such as specific tumor growth inhibition percentages and dosing regimens in animal models, are not publicly available.

## **Clinical Development**

A Phase I clinical trial (NCT02938394) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Metatinib in patients with advanced refractory solid tumors.[1]

## **Phase I Trial Design**

The study utilized a 3+3 dose-escalation design. Patients received a single oral dose of Metatinib on day 1, followed by a 2-day washout period, and then commenced a multi-dose schedule of once-daily administration for 25 consecutive days (days 4-28), constituting one cycle.[1]



Click to download full resolution via product page



Caption: Workflow of the Phase I clinical trial of Metatinib.

### **Pharmacokinetics**

Following oral administration, Metatinib is rapidly absorbed and metabolized to its active metabolite, SCR-1510.[1]

| Parameter (SCR-1510)                  | Value           |
|---------------------------------------|-----------------|
| Time to Maximum Concentration (Tmax)  | 2.0 - 3.0 hours |
| Terminal Elimination Half-life (t1/2) | 8 - 14 hours    |

Data from single-dose administration in the Phase I trial.[1]

# **Safety and Tolerability**

The maximum tolerated dose (MTD) of Metatinib was determined to be 200 mg/day.[1]

| Dose-Limiting Toxicities (DLTs)                      |  |
|------------------------------------------------------|--|
| Hand-foot skin reaction                              |  |
| Diarrhea                                             |  |
| Liver dysfunction                                    |  |
|                                                      |  |
| Most Common Treatment-Related Adverse Events (TRAEs) |  |
| Skin toxicity (50%)                                  |  |
| Diarrhea (33.3%)                                     |  |
| Liver dysfunction (27.8%)                            |  |

Data from the Phase I clinical trial.[1]

## **Preliminary Efficacy**

In the Phase I trial involving 18 patients with advanced solid tumors:[1]



| Efficacy Endpoint                      | Result                                   |
|----------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)          | 11.1% (2 patients with partial response) |
| Disease Control Rate (DCR)             | 61.1% (9 patients with stable disease)   |
| Median Progression-Free Survival (PFS) | 2.75 months                              |

# **Experimental Protocols Phase I Clinical Trial Pharmacokinetic Assessment**

Objective: To determine the pharmacokinetic profile of Metatinib and its metabolites.

### Methodology:[1]

- Single-Dose Phase:
  - Serial blood samples were collected from patients at the following time points: pre-dose,
     and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration of the first dose.
- Multiple-Dose Phase:
  - Blood samples were collected 0.5 hours prior to dosing on days 8, 15, and 29.
  - On day 29, following the final dose, serial blood samples were collected at 0.5, 1, 2, 3, 4,
    6, 8, 12, and 24 hours post-dose.
- Sample Processing and Storage:
  - All blood samples were centrifuged to separate the plasma.
  - Plasma fractions were stored at -70°C until analysis.
- Data Analysis:
  - Plasma concentrations of Metatinib's metabolites (SCR-1510 and SCR-1512) were quantified.



 Pharmacokinetic parameters (Cmax, Tmax, AUC0–t, AUC0–∞, and t1/2) were calculated using a noncompartmental analysis model with Phoenix WinNonlin 6.1 software.

### In Vivo Formulation Protocol

Objective: To prepare **SCR-1481B1** for in vivo administration in preclinical models.

### Methodology:

- Vehicle 1:
  - Prepare a stock solution of SCR-1481B1 in DMSO.
  - Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).
  - If precipitation occurs, use heat and/or sonication to aid dissolution.
- · Vehicle 2:
  - Prepare a stock solution of SCR-1481B1 in DMSO.
  - Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% Corn
     Oil.
  - If precipitation occurs, use heat and/or sonication to aid dissolution.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.

## Conclusion

**SCR-1481B1** (Metatinib) is a dual inhibitor of c-MET and VEGFR2 with a manageable safety profile and promising preliminary anti-tumor activity in patients with advanced solid tumors. The determined MTD of 200 mg/day provides a basis for future clinical investigations. Further research is warranted to fully elucidate its efficacy in specific cancer types, potentially guided by biomarkers such as c-MET expression. The lack of publicly available, detailed preclinical data, particularly a comprehensive kinase selectivity profile and in vivo efficacy studies, represents a current knowledge gap.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SCR-1481B1 (Metatinib): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139337#what-is-scr-1481b1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





